(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone: is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: The triazole ring can be functionalized with a pyrrolidine moiety through nucleophilic substitution reactions.
Incorporation of the Naphthalene Moiety:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photophysical properties.
Biology: In biological research, the compound can serve as a probe to study enzyme interactions, particularly those involving triazole and pyrrolidine moieties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(anthracen-1-yl)methanone
Uniqueness: The presence of the naphthalene moiety in (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone distinguishes it from similar compounds, potentially offering unique electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
naphthalen-1-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(16-7-3-5-13-4-1-2-6-15(13)16)20-10-8-14(12-20)21-11-9-18-19-21/h1-7,9,11,14H,8,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQNZXSCMLDMDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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